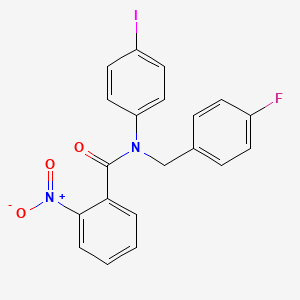

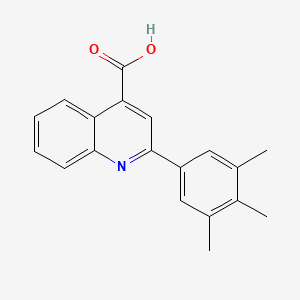

N-(4-fluorobenzyl)-N-(4-iodophenyl)-2-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-fluorobenzyl)-N-(4-iodophenyl)-2-nitrobenzamide, also known as FIBAN, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. FIBAN is a member of the benzamide family, which is known for their diverse biological activities, such as anti-inflammatory, anti-tumor, and anti-viral effects.

Applications De Recherche Scientifique

Nucleoside Transport Inhibition and ENT1 Affinity Compounds related to N-(4-fluorobenzyl)-N-(4-iodophenyl)-2-nitrobenzamide have been explored for their inhibitory effects on nucleoside transporters, particularly ENT1. Modifications to the benzyl group in similar structures have resulted in varying affinities for the transporter, indicating the potential for designing targeted inhibitors based on structural alterations (Tromp et al., 2004).

Photoregulated Drug Delivery Photolabile linkages, like those found in o-nitrobenzyl derivatives, have been utilized for the controlled release of anticancer drugs from nanoparticles. These systems allow for the targeted release of drugs upon irradiation with light, demonstrating an application in photoregulated drug delivery systems (Agasti et al., 2009).

Polymer and Materials Science The o-nitrobenzyl group, which is structurally related to components of N-(4-fluorobenzyl)-N-(4-iodophenyl)-2-nitrobenzamide, is widely used in polymer and materials science. It serves as a photolabile group allowing for the dynamic alteration of polymer properties through irradiation, highlighting its importance in the development of responsive materials (Zhao et al., 2012).

PET Imaging of σ Receptors Derivatives of N-(4-fluorobenzyl)-N-(4-iodophenyl)-2-nitrobenzamide have been synthesized and evaluated for their potential as ligands in PET imaging of σ receptors. These studies demonstrate the compound's relevance in developing diagnostic tools for neurological and oncological applications (Shiue et al., 1997).

Fluorescence Uncaging and Reporting The o-nitrobenzyl caging group, related to the nitrobenzamide part of the molecule, has been employed in the design of fluorescence uncaging systems with reporting properties. These systems are used to monitor biological processes in real time, offering insights into cellular dynamics and reaction mechanisms (Abou-Nakad et al., 2018).

Propriétés

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N-(4-iodophenyl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FIN2O3/c21-15-7-5-14(6-8-15)13-23(17-11-9-16(22)10-12-17)20(25)18-3-1-2-4-19(18)24(26)27/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMCETYCEJGHCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N(CC2=CC=C(C=C2)F)C3=CC=C(C=C3)I)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FIN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Fluorobenzyl)-N-(4-iodophenyl)-2-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-chloro-2-thienyl)methyl]-8-(6-methyl-3-pyridazinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5566274.png)

![3-[2-(dimethylamino)ethyl]-8-[4-(methylthio)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5566305.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-(4-morpholinylmethyl)benzohydrazide](/img/structure/B5566308.png)

![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-1-hydroxy-2-naphthohydrazide](/img/structure/B5566309.png)

![1-{2-[(phenylsulfonyl)methyl]benzyl}-3-azepanamine dihydrochloride](/img/structure/B5566344.png)

![1-(2-furyl)-2-[(3R*,4R*)-3-hydroxy-3-isopropyl-4-methylpyrrolidin-1-yl]-2-oxoethanone](/img/structure/B5566349.png)

![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5566364.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-pyrazinecarboxamide](/img/structure/B5566377.png)